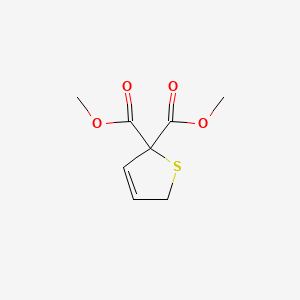
3-(difluoromethyl)-3-phenyl-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-3-phenyl-3H-diazirine (DFMD) is a novel synthetic organic compound with a wide range of applications in scientific research. As a member of the diazirine family, DFMD is a versatile compound that can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes.
Métodos De Síntesis
3-(difluoromethyl)-3-phenyl-3H-diazirine can be synthesized through a number of different methods, including the Wittig reaction, the Grignard reaction, and the Ullmann reaction. The Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone, which is then reacted with a diazirine compound. The Grignard reaction involves the formation of a Grignard reagent from an alkyl halide and then the reaction of the Grignard reagent with a diazirine compound. The Ullmann reaction involves the formation of a carboxylic acid from an aldehyde or ketone, which is then reacted with an alkyl halide to form an acyl halide, which is then reacted with a diazirine compound.
Aplicaciones Científicas De Investigación
3-(difluoromethyl)-3-phenyl-3H-diazirine has a wide range of applications in scientific research. It can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins by labeling specific amino acid residues with a diazirine group, which can then be used to probe the structure and function of the protein. In drug discovery, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to label small molecules, enabling researchers to study their interactions with proteins and other molecules. 3-(difluoromethyl)-3-phenyl-3H-diazirine can also be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis.
Mecanismo De Acción
The mechanism of action of 3-(difluoromethyl)-3-phenyl-3H-diazirine is based on its ability to form covalent bonds with proteins and other molecules. When 3-(difluoromethyl)-3-phenyl-3H-diazirine is exposed to proteins or other molecules, it can form covalent bonds with specific amino acid residues or other functional groups. This covalent bond formation can then be used to probe the structure and function of the protein or molecule, as well as its interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(difluoromethyl)-3-phenyl-3H-diazirine are still being studied, but it is known that 3-(difluoromethyl)-3-phenyl-3H-diazirine can interact with proteins and other molecules in a variety of ways. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can form covalent bonds with specific amino acid residues, which can then be used to probe the structure and function of the protein or molecule. In addition, 3-(difluoromethyl)-3-phenyl-3H-diazirine can also interact with other molecules, such as small molecules, to facilitate drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(difluoromethyl)-3-phenyl-3H-diazirine in laboratory experiments is its versatility. 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine is relatively easy to synthesize and can be used in a variety of different experiments. However, 3-(difluoromethyl)-3-phenyl-3H-diazirine also has some limitations. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be toxic and can cause adverse reactions when exposed to certain proteins or molecules. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be expensive and difficult to obtain, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for the use of 3-(difluoromethyl)-3-phenyl-3H-diazirine are vast. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to develop new drugs or to study the structure and function of proteins in more detail. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis. Finally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to facilitate drug discovery by labeling small molecules and studying their interactions with proteins and other molecules.
Propiedades
IUPAC Name |
3-(difluoromethyl)-3-phenyldiazirine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)8(11-12-8)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFFPSMFXPSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)


![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)


![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)